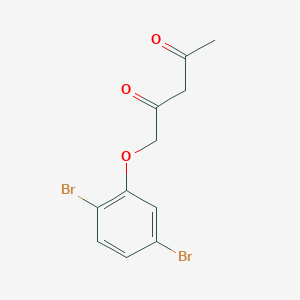
1-(2,5-Dibromophenoxy)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dibromophenoxy)pentane-2,4-dione is an organic compound with the molecular formula C11H10Br2O3 It is a derivative of pentane-2,4-dione, where the phenoxy group is substituted with bromine atoms at the 2 and 5 positions
Vorbereitungsmethoden
The synthesis of 1-(2,5-dibromophenoxy)pentane-2,4-dione typically involves the bromination of phenoxy-substituted pentane-2,4-dione. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(2,5-Dibromophenoxy)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of phenoxy-substituted pentane-2,4-dione.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are usually carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dibromophenoxy)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its bromine atoms provide reactive sites for further functionalization.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-dibromophenoxy)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dibromophenoxy)pentane-2,4-dione can be compared with other similar compounds, such as:
1-(2,4-Dibromophenoxy)pentane-2,4-dione: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.
1-(2,5-Dichlorophenoxy)pentane-2,4-dione: Chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.
1-(2,5-Dimethylphenoxy)pentane-2,4-dione: Methyl groups instead of bromine, affecting the compound’s steric and electronic properties.
Eigenschaften
CAS-Nummer |
828923-22-4 |
|---|---|
Molekularformel |
C11H10Br2O3 |
Molekulargewicht |
350.00 g/mol |
IUPAC-Name |
1-(2,5-dibromophenoxy)pentane-2,4-dione |
InChI |
InChI=1S/C11H10Br2O3/c1-7(14)4-9(15)6-16-11-5-8(12)2-3-10(11)13/h2-3,5H,4,6H2,1H3 |
InChI-Schlüssel |
XMUFUGIHJMBZIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)COC1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
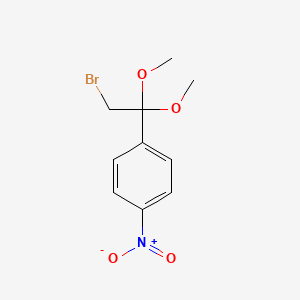
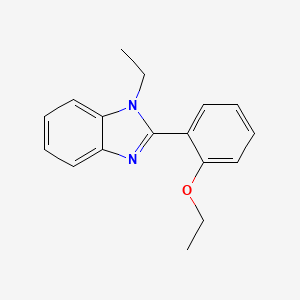

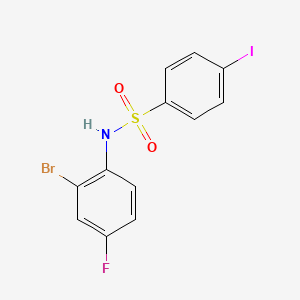
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
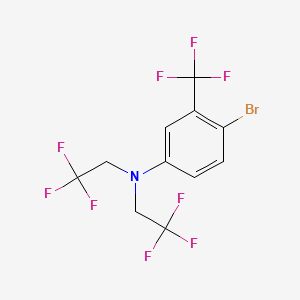
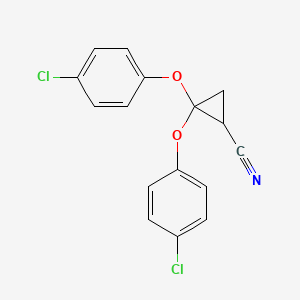
propanedioate](/img/structure/B14224684.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
